molecular formula C16H18FN5O2 B2442324 1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide CAS No. 1326891-79-5

1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide

Cat. No.: B2442324
CAS No.: 1326891-79-5
M. Wt: 331.351
InChI Key: MYFZNUCULFKZEV-UHFFFAOYSA-N
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Description

1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that features a triazole ring, a piperidine ring, and a fluorinated phenyl group

Preparation Methods

The synthesis of 1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Coupling with Piperidine: The final step involves coupling the triazole derivative with piperidine-4-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the fluorinated phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds to 1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide include:

    1-{[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.

    1-{[1-(4-methoxy-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.

    1-{[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide: The bromo group can enhance the compound’s ability to participate in halogen bonding.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Biological Activity

1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H16FN5O2
  • Molecular Weight : 303.32 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Triazole derivatives have been extensively studied for their biological properties, particularly in the fields of oncology and infectious diseases. The specific compound under consideration has shown promising results in various biological assays.

Anticancer Activity

Recent studies highlight the anticancer potential of triazole-containing compounds. For instance, a study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
HCT1160.43
MDA-MB-2312.70
HepG25.04
A5494.76

These results indicate that the compound may inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound increases reactive oxygen species (ROS) levels within cancer cells, leading to mitochondrial dysfunction and activation of caspases that promote apoptosis.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, inhibiting further cell division.
  • Inhibition of Migration : The compound reduces the migratory capacity of cancer cells, which is critical for metastasis.

Case Studies

Several case studies have evaluated the biological activity of triazole derivatives similar to the compound :

  • Study on HCT116 Cells :
    • Researchers found that treatment with triazole derivatives resulted in a significant reduction in cell viability and migration.
    • The study reported an IC50 value of 0.43 µM for one derivative, demonstrating potent activity compared to traditional chemotherapeutics like 5-fluorouracil.
  • Combination Therapy :
    • A combination of triazole derivatives with existing anticancer drugs showed enhanced efficacy against resistant cancer cell lines.
    • This suggests potential for developing combination therapies that could improve patient outcomes in oncology.

Properties

IUPAC Name

1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c1-10-8-12(2-3-13(10)17)22-9-14(19-20-22)16(24)21-6-4-11(5-7-21)15(18)23/h2-3,8-9,11H,4-7H2,1H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFZNUCULFKZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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